2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate
Overview
Description
“2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is a chemical compound with the CAS Number: 1311254-39-3. It has a molecular weight of 291.35 and its IUPAC name is 2-tert-butyl 4-ethyl 1,3-dihydro-2H-isoindole-2,4-dicarboxylate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is 1S/C16H21NO4/c1-5-20-14(18)12-8-6-7-11-9-17(10-13(11)12)15(19)21-16(2,3)4/h6-8H,5,9-10H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound “2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate” is a solid at room temperature . The storage temperature for this compound is 4°C .Scientific Research Applications
Molecular Structure and Interactions
- The compound "N-(4-tert-Butylbenzyl)phthalimide", closely related to 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate, demonstrates unique molecular structure characteristics. Its V-shaped structure and intermolecular interactions contribute to the formation of a three-dimensional network in crystals (Jiang‐Sheng Li, J. Simpson, & Xun Li, 2009).
Synthesis and Derivative Formation
- A novel synthesis method involving tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives, closely related to 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate, has been developed for creating N-isoindolinyl-triazolylalanine derivatives. This showcases its potential in synthesizing complex organic compounds (Pravin Patil & F. A. Luzzio, 2017).
Synthetic Methodology and Applications
- An efficient synthetic method has been reported for derivatives of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate, which is structurally similar to 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate. This method highlights its use in synthesizing complex organic molecules with high selectivity and without the need for column chromatography purification (Y. Nishio, Katsuya Uchiyama, M. Kito, & H. Nakahira, 2011).
Catalysis and Chemical Transformations
- The manganese(II) isoindoline complex, related to 2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate, has been found effective in catalytic oxidation reactions, indicating its potential application in catalysis and chemical synthesis (J. Kaizer, Gábor Baráth, Róbert Csonka, G. Speier, L. Korecz, A. Rockenbauer, & L. Párkányi, 2008).
Safety And Hazards
properties
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 1,3-dihydroisoindole-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-14(18)12-8-6-7-11-9-17(10-13(11)12)15(19)21-16(2,3)4/h6-8H,5,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCGBQWIGRDTLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl 4-ethyl isoindoline-2,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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